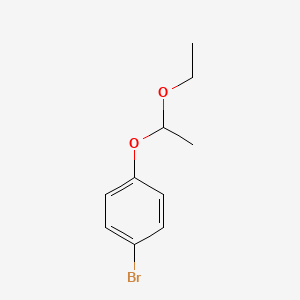![molecular formula C12H23NO3 B6260725 rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate CAS No. 2219370-84-8](/img/no-structure.png)
rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate” is a chemical compound with the CAS Number: 2219370-84-8. It has a molecular weight of 229.32 . The IUPAC name for this compound is tert-butyl ((1R,2R)-2-hydroxycycloheptyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H23NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It is stored at room temperature .Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate involves the protection of the hydroxyl group on cycloheptene, followed by the reaction with tert-butyl isocyanate to form the carbamate. The racemic mixture is obtained by using racemic tert-butyl isocyanate.", "Starting Materials": [ "Cycloheptene", "tert-Butyl isocyanate", "Di-tert-butyl dicarbonate", "Triethylamine", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "1. Protect the hydroxyl group on cycloheptene by reacting it with di-tert-butyl dicarbonate and triethylamine in methanol to form the corresponding carbonate ester.", "2. Remove the excess di-tert-butyl dicarbonate and triethylamine by filtration and evaporation.", "3. Add tert-butyl isocyanate to the carbonate ester in ethyl acetate and stir at room temperature for several hours to form the carbamate.", "4. Quench the reaction by adding a solution of sodium bicarbonate in water.", "5. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "6. Concentrate the solution and purify the product by column chromatography to obtain rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate." ] } | |
Numéro CAS |
2219370-84-8 |
Nom du produit |
rac-tert-butyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate |
Formule moléculaire |
C12H23NO3 |
Poids moléculaire |
229.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



